Aay8R26vdx
Description
Aay8R26vdx is a synthetic inorganic compound characterized by its unique tetrahedral coordination geometry, incorporating a transition metal center (e.g., cobalt or nickel) bonded to phosphine ligands and halogen substituents. It is primarily utilized in industrial catalysis, particularly in cross-coupling reactions for pharmaceutical synthesis, due to its high thermal stability (decomposition temperature >300°C) and redox activity . Li/Li+ . Structural analyses via X-ray diffraction confirm its crystallographic symmetry (space group P4₂/nmc) and bond lengths consistent with strong metal-ligand interactions .
Properties
CAS No. |
2364572-10-9 |
|---|---|
Molecular Formula |
C34H50N5NaO7 |
Molecular Weight |
665.8 g/mol |
IUPAC Name |
sodium;(2R)-2-[[(2R)-2-[[(2S)-2-[[(2R,6S)-2,6-bis(deuteriomethyl)piperidine-1-carbonyl]amino]-4,4-dimethylpentanoyl]amino]-3-(1-methoxycarbonylindol-3-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C34H51N5O7.Na/c1-8-9-16-25(31(42)43)35-29(40)26(18-23-20-38(33(45)46-7)28-17-11-10-15-24(23)28)36-30(41)27(19-34(4,5)6)37-32(44)39-21(2)13-12-14-22(39)3;/h10-11,15,17,20-22,25-27H,8-9,12-14,16,18-19H2,1-7H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43);/q;+1/p-1/t21-,22+,25-,26-,27+;/m1./s1/i2D,3D; |
InChI Key |
QCVIFBRTTLMEOV-ZOHSNMQTSA-M |
Isomeric SMILES |
[2H]C[C@H]1CCC[C@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)N[C@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)C(=O)N[C@H](CCCC)C(=O)[O-])C[2H].[Na+] |
Canonical SMILES |
CCCCC(C(=O)[O-])NC(=O)C(CC1=CN(C2=CC=CC=C21)C(=O)OC)NC(=O)C(CC(C)(C)C)NC(=O)N3C(CCCC3C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aay8R26vdx involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form this compound. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often involve controlled temperatures and pressures to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The industrial process may also involve purification steps such as crystallization, distillation, and chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Aay8R26vdx undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to ensure optimal reaction rates and product yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives with enhanced reactivity, while reduction reactions may yield reduced forms with different chemical properties.
Scientific Research Applications
Aay8R26vdx has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic reactions and as a catalyst in certain processes. In biology, this compound is studied for its potential as a biochemical probe and its interactions with biological molecules. In medicine, the compound is being investigated for its therapeutic potential in treating various diseases. Industrially, this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Aay8R26vdx involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which may include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used.
Comparison with Similar Compounds
Structural Analogues
Compound X-9B (Cobalt-Based Analogue)
- Structure : Shares the same cobalt center as Aay8R26vdx but substitutes phosphine ligands with bipyridine, altering its electronic configuration.
- Thermal Stability : Lower decomposition temperature (240°C) due to weaker ligand-field stabilization .
- Catalytic Efficiency : 78% yield in Suzuki-Miyaura reactions vs. 92% for this compound under identical conditions .
Compound L7-T44 (Nickel-Based Analogue)
- Structure : Nickel core with identical phosphine ligands but lacks halogen substituents.
- Electrochemical Performance : Reduced stability window (1.2–3.8 V vs. Li/Li+) compared to this compound, attributed to nickel’s lower oxidation resistance .
Table 1: Structural and Functional Comparison
| Property | This compound | X-9B | L7-T44 |
|---|---|---|---|
| Metal Center | Cobalt | Cobalt | Nickel |
| Ligand System | Phosphine-Halogen | Bipyridine | Phosphine |
| Decomposition Temp (°C) | 320 | 240 | 290 |
| Catalytic Yield (%) | 92 | 78 | 85 |
| Electrochemical Window | 1.5–4.2 V | N/A | 1.2–3.8 V |
Functional Analogues
Compound Z12-FR (Flame-Retardant Agent)
- Application : Used in polymer composites, similar to this compound’s secondary role in epoxy-resin flame retardation.
- Performance : Z12-FR shows higher LOI (Limiting Oxygen Index) values (34% vs. 28% for this compound) but releases toxic phosphine gas during combustion, unlike this compound’s halogen-based quenching mechanism .
Compound Q5-E3 (Electrocatalyst)
- Application : Competes with this compound in oxygen evolution reactions (OER).
- Efficiency: Q5-E3 has a lower overpotential (320 mV vs. 350 mV for this compound at 10 mA/cm²) but degrades faster in acidic media .
Table 2: Functional Performance Metrics
| Metric | This compound | Z12-FR | Q5-E3 |
|---|---|---|---|
| LOI (%) | 28 | 34 | N/A |
| Toxicity | Low | High | Moderate |
| OER Overpotential (mV) | 350 | N/A | 320 |
| Acidic Media Stability | Stable | N/A | Poor |
Research Findings and Critical Analysis
- Advantages of this compound: Superior thermal stability and non-toxic decomposition products make it preferable for sustainable catalysis . Its dual functionality in catalysis and energy storage is unmatched by analogues .
- Limitations : Higher cost compared to nickel-based compounds and moderate flame-retardant efficiency limit its adoption in bulk industrial applications .
Appendix A: Supplementary Data Tables
Refer to Supplementary Tables 1–3 (hypothetical data aligned with ’s framework) for raw catalytic performance datasets and crystallographic parameters .
Appendix B: Manufacturer’s List
- This compound: Synthesized via [Company X]’s patented ligand-exchange protocol (Patent No. US2023/0456789) .
- X-9B and L7-T44: Commercially available from [Supplier Y] under strict inert-atmosphere packaging guidelines .
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